molecular formula C12H9ClF3N3O2 B11792724 Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate

Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11792724
M. Wt: 319.67 g/mol
InChI Key: WUITZJWCKUJKLU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol, usually under acidic or basic conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting biological processes. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds .

Comparison with Similar Compounds

Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:

    Fluconazole: A triazole antifungal agent used to treat fungal infections.

    Itraconazole: Another antifungal agent with a broader spectrum of activity.

    Voriconazole: A triazole derivative used to treat serious fungal infections, including those resistant to other antifungal agents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H9ClF3N3O2

Molecular Weight

319.67 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)triazole-4-carboxylate

InChI

InChI=1S/C12H9ClF3N3O2/c1-2-21-11(20)9-10(12(14,15)16)18-19(17-9)8-6-4-3-5-7(8)13/h3-6H,2H2,1H3

InChI Key

WUITZJWCKUJKLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(N=C1C(F)(F)F)C2=CC=CC=C2Cl

Origin of Product

United States

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